molecular formula C24H28N4O2S B2436772 N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1207041-42-6

N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2436772
CAS RN: 1207041-42-6
M. Wt: 436.57
InChI Key: VIBDWNWYFQBWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid.

Mechanism of Action

N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide acts as a competitive antagonist of TRPV1 by binding to the channel and preventing its activation by various stimuli. This results in the inhibition of calcium influx and the subsequent downstream signaling pathways that are involved in pain and inflammation.
Biochemical and Physiological Effects:
N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of various disorders, including arthritis, neuropathic pain, and cancer pain. N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide has also been shown to have potential applications in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD), by inhibiting TRPV1-mediated bronchoconstriction.

Advantages and Limitations for Lab Experiments

One advantage of N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is its high selectivity for TRPV1, which allows for specific targeting of this channel in scientific research. However, one limitation of N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is its relatively low potency compared to other TRPV1 antagonists, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for the use of N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide in scientific research. One potential application is in the development of new therapies for pain and inflammatory disorders, such as arthritis and neuropathic pain. N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide may also have potential applications in the treatment of respiratory disorders, such as asthma and COPD. Additionally, further research is needed to investigate the potential role of TRPV1 in other physiological processes, such as thermoregulation and metabolism.

Synthesis Methods

The synthesis of N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide involves several steps, including the reaction of 4-bromo-N-butylbenzamide with 2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazole in the presence of a palladium catalyst. This is followed by the addition of a base to remove the protecting group, resulting in the formation of N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide.

Scientific Research Applications

N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of TRPV1, which is involved in various physiological processes, including pain sensation, inflammation, and thermoregulation. N-butyl-4-(2-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide has been used in numerous studies to investigate the role of TRPV1 in these processes and to develop new therapies for pain and inflammatory disorders.

properties

IUPAC Name

N-butyl-4-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-2-3-14-26-23(30)20-9-11-21(12-10-20)28-17-16-27-24(28)31-18-22(29)25-15-13-19-7-5-4-6-8-19/h4-12,16-17H,2-3,13-15,18H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBDWNWYFQBWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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